molecular formula C18H19FN2O2 B581532 2-(4-Benzylpiperazino)-5-fluorobenzoic acid CAS No. 1256633-38-1

2-(4-Benzylpiperazino)-5-fluorobenzoic acid

Cat. No.: B581532
CAS No.: 1256633-38-1
M. Wt: 314.36
InChI Key: ULOYDKUTNHOZGG-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazino)-5-fluorobenzoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a fluorobenzoic acid framework. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

2-(4-Benzylpiperazino)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Safety and Hazards

The safety data sheet for “2-(4-Benzylpiperazino)-5-fluorobenzoic acid” indicates that it is intended for R&D use only and not for medicinal, household, or other uses .

Future Directions

Piperazines, including benzylpiperazine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperazines, including “2-(4-Benzylpiperazino)-5-fluorobenzoic acid”, is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazino)-5-fluorobenzoic acid typically involves the following steps:

    Formation of Benzylpiperazine: Benzylpiperazine can be synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Introduction of Fluorobenzoic Acid: The benzylpiperazine is then reacted with 5-fluorobenzoic acid under appropriate conditions to form the desired compound. This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzyl group, converting it to a corresponding alcohol or alkane.

    Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Benzyl alcohol or alkane derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-Benzylpiperazine: A stimulant with similar structural features but lacking the fluorobenzoic acid component.

    5-Fluorobenzoic Acid: Shares the fluorobenzoic acid moiety but lacks the piperazine ring.

    4-Benzylpiperidine: Another piperazine derivative with a different substitution pattern.

Uniqueness: 2-(4-Benzylpiperazino)-5-fluorobenzoic acid is unique due to the combination of the benzylpiperazine and fluorobenzoic acid moieties. This dual functionality may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-6-7-17(16(12-15)18(22)23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOYDKUTNHOZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193492
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-38-1
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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